Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-
Overview
Description
Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy- is an organic compound that merges benzamide with an intricate isoquinoline system. This complex molecule is noteworthy for its unique structure and potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with commercially available benzamide.
Intermediate Formation: Through a multi-step process, intermediates are formed by reactions including alkylation, substitution, and protection-deprotection sequences.
Isoquinoline Ring Formation: The isoquinoline ring is synthesized via a Pomeranz-Fritsch reaction involving an aromatic aldehyde and an amine.
Final Assembly: The complex side chains, including the fluoroethoxy and iodo-methoxy substituents, are introduced in the later stages via electrophilic substitution and nucleophilic substitution reactions.
Industrial Production Methods:
Large-scale production may employ batch reactors with stringent control over temperature and pressure conditions.
Continuous flow chemistry can be utilized for certain steps to improve yield and safety.
Catalysts like palladium or platinum might be used to facilitate specific reaction steps, particularly for hydrogenation or deprotection processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions primarily at the methoxy groups, leading to the formation of aldehydes or acids.
Reduction: Reduction reactions target the nitro groups or carbonyl groups, potentially forming amines or alcohols.
Substitution: Halogenated groups (like iodine) can be replaced by nucleophiles through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), tetrahydrofuran (THF) as solvent
Major Products:
Oxidation can yield benzaldehydes or benzoic acids.
Reduction might produce benzyl alcohols or primary amines.
Substitution leads to various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Used in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology:
Serves as a probe to investigate the bioactivity of benzamide derivatives in biological systems.
Utilized in enzymatic studies to explore interactions with specific proteins.
Medicine:
Potential lead compound in the development of new pharmaceuticals targeting neurological pathways or cancer.
Industry:
Can be a precursor for specialized dyes and materials.
Employed in the design of new agrochemicals and insecticides.
Mechanism of Action
Mechanism:
The isoquinoline moiety interacts with specific receptors or enzymes, modulating their activity.
The fluoroethoxy group may enhance the compound's ability to penetrate cellular membranes.
Molecular Targets:
Ion channels or receptors in neural cells.
Enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Benzamide
N-(2-Fluorophenyl)-2-methoxybenzamide
Isoquinoline derivatives like 1-methylisoquinoline-3-carboxamide
That covers the essentials of Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-. Hope you find it informative!
Properties
IUPAC Name |
N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FIN2O5/c1-31-21-12-17-6-10-29(16-18(17)13-22(21)32-2)9-5-4-8-28-25(30)20-14-19(27)15-23(33-3)24(20)34-11-7-26/h12-15H,4-11,16H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJDJJAQQGIHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCF)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FIN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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